molecular formula C22H20Cl2N2O3S B3651607 N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinamide

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinamide

Cat. No.: B3651607
M. Wt: 463.4 g/mol
InChI Key: SCMXHPOCMWHGCQ-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the core glycinamide structure, followed by the introduction of the benzyl, dichlorophenylsulfonyl, and methylphenyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include various chlorinating agents, sulfonyl chlorides, and benzyl halides under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S/c1-16-6-5-9-19(12-16)25-22(27)15-26(14-17-7-3-2-4-8-17)30(28,29)21-13-18(23)10-11-20(21)24/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMXHPOCMWHGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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